N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide
Description
Properties
Molecular Formula |
C19H17N5O2S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-methyl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C19H17N5O2S/c1-11-20-15-8-5-13(10-16(15)27-11)18(25)22-19-21-17(23-24-19)9-12-3-6-14(26-2)7-4-12/h3-8,10H,9H2,1-2H3,(H2,21,22,23,24,25) |
InChI Key |
HYPOBTAJNDWZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes
This fragment is synthesized via cyclization of substituted aniline precursors. Common methods include:
Method 1: Thiourea Cyclization
Method 2: Lawesson’s Reagent-Mediated Cyclization
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 193.22 g/mol |
| Melting Point | 229–232°C |
| CAS Number | 6941-28-2 |
Synthesis of 3-(4-Methoxybenzyl)-1H-1,2,4-Triazol-5-Amine
Triazole Core Formation
The 1,2,4-triazole ring is constructed via cyclocondensation:
Method 1: Hydrazine-Carbon Disulfide Route
Method 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Key Intermediate Characterization
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 218.23 g/mol |
| H NMR (DMSO-d) | δ 3.78 (s, 3H, OCH), 5.21 (s, 2H, CH), 6.91–7.34 (m, 4H, Ar-H) |
Amide Bond Formation
Coupling Strategies
The final step involves coupling the benzothiazole carboxylic acid with the triazole amine:
Method 1: EDCl/HOBt-Mediated Coupling
Method 2: Mixed Anhydride Approach
Purification and Characterization
Comparative Analysis of Methods
| Parameter | Thiourea Cyclization | CuAAC | EDCl Coupling |
|---|---|---|---|
| Yield | 72–85% | 82–88% | 70–84% |
| Reaction Time | 6–8 h | 2–4 h | 12–24 h |
| Scalability | Moderate | High | High |
| Cost Efficiency | Low (uses Br) | Moderate | High |
Challenges and Optimization
-
Regioselectivity in Triazole Synthesis : Alkylation at N1 vs. N2 positions requires careful base selection (e.g., KCO).
-
Amide Bond Stability : Moisture-sensitive coupling agents necessitate anhydrous conditions.
-
Purification : Silica gel chromatography effectively removes unreacted amine and acid byproducts.
Applications and Derivatives
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring (1,2,4-triazole) and benzothiazole core are key sites for nucleophilic substitution.
Oxidation and Reduction Reactions
The benzothiazole moiety undergoes redox transformations under controlled conditions.
Hydrolysis and Condensation
The carboxamide group participates in hydrolysis and condensation reactions.
Cycloaddition and Ring-Opening
The triazole ring engages in cycloaddition reactions, while benzothiazole may undergo ring-opening.
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes substitution at electron-rich positions.
Photochemical Reactions
UV-induced reactions alter the compound’s electronic properties.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Photooxidation | UV light, O₂ | Benzothiazole sulfone derivatives | Photoproducts show reduced cytotoxicity but retain enzyme inhibition . |
Metal-Catalyzed Cross-Coupling
Palladium and copper catalysts enable C–C bond formation.
Key Mechanistic Insights
-
Triazole Reactivity : The 1,2,4-triazole ring undergoes regioselective alkylation at N1 due to steric hindrance from the methoxybenzyl group .
-
Benzothiazole Stability : Electron-withdrawing substituents on benzothiazole (e.g., nitro groups) increase resistance to hydrolysis .
-
Carboxamide Hydrolysis : Acidic conditions favor cleavage of the carboxamide bond, producing bioactive carboxylic acid intermediates .
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,2,4-triazole moiety have demonstrated significant antimicrobial activity. Research indicates that derivatives of 1,2,4-triazole exhibit broad-spectrum antibacterial effects against various pathogens including Staphylococcus aureus, Escherichia coli, and others. For instance, certain triazole derivatives have been reported to possess minimum inhibitory concentrations (MICs) comparable to established antibiotics such as gentamicin and ciprofloxacin . The specific compound under discussion may similarly exhibit these properties due to its structural characteristics.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, some derivatives have shown selective inhibition of COX-2 with lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The compound's benzothiazole component may enhance this activity by modulating inflammatory mediators.
Anticancer Activity
Research into the anticancer properties of triazole derivatives has revealed promising results. Several studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The combination of the triazole and benzothiazole structures may contribute to enhanced cytotoxicity against specific cancer cell lines.
Antibacterial Efficacy
A study conducted by Yang et al. synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial activities against phytopathogenic bacteria. The findings indicated that certain substitutions on the triazole ring significantly enhanced antibacterial potency . This suggests that N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide could be optimized for similar effects.
Anti-inflammatory Research
In a comparative study on various triazole derivatives for COX inhibition, researchers found that specific modifications led to improved selectivity for COX-2 over COX-1 . This highlights the potential for developing derivatives based on the target compound that could minimize side effects associated with traditional NSAIDs while maintaining efficacy.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- The target compound’s benzothiazole group distinguishes it from analogs with pyrazole () or naphthalene-thioester (Compound 6a) substituents. Benzothiazoles are associated with aromatic stacking and bioactivity in medicinal chemistry, contrasting with the thioester’s electrophilic reactivity in Compound 6a .
- Compared to pesticide-oriented triazoles (), the target compound lacks agrochemically common groups like sulfonyl or pyrimidinyl, suggesting divergent applications .
Biological Activity
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and a benzothiazole moiety, which are known for their significant biological activities. The presence of the methoxybenzyl group enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5O3 |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 2-(4-methoxyindol-1-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide |
| InChI Key | AKNFGVNPAYGSLQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole and benzothiazole moieties can modulate enzyme activities and cellular pathways.
- Enzyme Interaction : The compound may inhibit enzymes involved in cancer cell proliferation, suggesting potential anti-cancer properties.
- Cell Signaling Modulation : It may affect signaling pathways related to inflammation and oxidative stress.
Anticancer Activity
Research indicates that compounds containing triazole and benzothiazole structures exhibit significant anticancer properties. For instance:
- In Vitro Studies : this compound demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range. Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent:
- Mechanism : It inhibits the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS) .
Study 1: Synthesis and Evaluation of Biological Activity
A study focused on synthesizing derivatives of benzothiazole revealed that compounds similar to this compound exhibited notable anti-tumor activity. The synthesized compounds were evaluated for their ability to inhibit cell proliferation in various cancer models .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of triazole-containing compounds indicated that modifications to the methoxybenzyl group significantly influence biological activity. Variations in substituents led to different levels of enzyme inhibition and cytotoxicity against cancer cells .
Q & A
Q. What are the optimal synthetic routes for preparing N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Condensation : Formation of the triazole core using 4-methoxybenzylamine and a nitrile or thiourea derivative under reflux in ethanol or acetonitrile . (ii) Benzothiazole Assembly : Cyclization of 2-methyl-1,3-benzothiazole-6-carboxylic acid derivatives via thioamide intermediates, often catalyzed by phosphorus oxychloride (POCl₃) or Lawesson’s reagent . (iii) Coupling : Amide bond formation between the triazole and benzothiazole moieties using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF or THF . Key validation: Monitor reaction progress via TLC and confirm purity by melting point analysis and HPLC (≥95%) .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks for the methoxybenzyl (δ ~3.8 ppm for OCH₃), triazole (δ ~8.1–8.3 ppm), and benzothiazole (δ ~7.5–8.5 ppm) groups .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and triazole C=N (~1520 cm⁻¹) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S content (deviation ≤0.4%) .
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity .
Q. What solvents and conditions are suitable for solubility testing?
- Methodological Answer : Prioritize dimethyl sulfoxide (DMSO) for stock solutions due to the compound’s likely low aqueous solubility. For experimental assays:
- Test solubility in ethanol, methanol, and acetone via serial dilution (0.1–10 mM).
- Use sonication (30 min) and heating (40–60°C) to enhance dissolution.
- Measure solubility via UV-Vis spectroscopy at λmax (e.g., ~270–300 nm for benzothiazole) .
Advanced Research Questions
Q. How can the pKa and lipophilicity (logP) of this compound be determined experimentally?
- Methodological Answer :
- Potentiometric Titration : Dissolve the compound in isopropyl alcohol or tert-butyl alcohol and titrate with 0.05 M tetrabutylammonium hydroxide (TBAH). Calculate pKa from half-neutralization potentials (HNP) using mV vs. mL TBAH plots .
- logP Measurement : Use shake-flask method with octanol/water partitioning. Quantify via HPLC-UV and calculate logP = log([octanol]/[water]) .
Note: Triazole and benzothiazole groups may impart moderate lipophilicity (predicted logP ~2.5–3.5) .
Q. What strategies can resolve contradictory biological activity data across assays?
- Methodological Answer :
- Dose-Response Curves : Perform 8–10 concentration points (e.g., 0.1–100 µM) to assess IC₅₀ variability.
- Assay Optimization : Control for solvent interference (e.g., DMSO ≤1% v/v) and validate with positive controls (e.g., reference inhibitors) .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity .
- Computational Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to identify binding pose discrepancies .
Q. How can structure-activity relationships (SAR) be explored for the triazole and benzothiazole moieties?
- Methodological Answer :
- Analog Synthesis : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., 4-fluorobenzyl) or bulky (e.g., 4-tert-butylbenzyl) substituents .
- Biological Testing : Screen analogs against target enzymes (e.g., α-glucosidase or kinases) to correlate substituent effects with activity .
- QSAR Modeling : Use MOE or RDKit to calculate descriptors (e.g., polar surface area, H-bond donors) and build regression models .
Q. What crystallographic methods are recommended for resolving the compound’s 3D structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixture) at 4°C. Use SHELXL for refinement, focusing on the triazole-benzothiazole dihedral angle to assess planarity .
- Powder XRD : Confirm crystallinity and phase purity if single crystals are unavailable. Compare experimental patterns with simulated data from Mercury CSD .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological potency across studies?
- Methodological Answer :
- Meta-Analysis : Compile IC₅₀ values from ≥3 independent studies and assess statistical significance (ANOVA, p <0.05).
- Cell Line Validation : Confirm target expression levels (e.g., via Western blot) in assay systems to rule out variability .
- Protease Stability Testing : Evaluate compound stability in assay media (e.g., plasma esterases) using LC-MS to identify degradation products .
Tables of Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
